2-Methoxyprop-2-enenitrile
Description
2-Methoxyprop-2-enenitrile (C₄H₅NO, MW: 83.09 g/mol) is an α,β-unsaturated nitrile characterized by a methoxy group (-OCH₃) at the 2-position of the propene backbone and a nitrile (-CN) group at the terminal carbon. Structurally, it is represented as CH₂=C(OCH₃)-CN.
Properties
CAS No. |
24209-93-6 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
2-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C4H5NO/c1-4(3-5)6-2/h1H2,2H3 |
InChI Key |
PEIBTJDECFEPAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
2,3-Bis(4-methoxyphenyl)prop-2-enenitrile (CAS 6443-74-9)
- Molecular Formula: C₁₇H₁₅NO₂ (MW: 265.3 g/mol).
- Substituents : Two 4-methoxyphenyl groups at the 2- and 3-positions.
- Solubility: Soluble in chloroform, methanol, and DMSO, likely due to aromatic methoxy groups enhancing polarity .
- Key Difference : The methoxy groups are aromatic rather than aliphatic, significantly increasing molecular weight and altering electronic properties compared to 2-Methoxyprop-2-enenitrile.
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile
- Molecular Formula : C₂₀H₁₇N (MW: 271.36 g/mol).
- Substituents : A 4-methylphenyl and a 2-naphthyl group.
- Application : Studied for crystallographic and synthetic properties in academic research. The bulky aromatic substituents reduce solubility in polar solvents compared to aliphatic methoxy analogs .
Methacrylaldehyde (2-Methylpropenal)
- Molecular Formula : C₄H₆O (MW: 70.09 g/mol).
- Functional Group : Aldehyde (-CHO) instead of nitrile (-CN).
- Reactivity: The aldehyde group is more electrophilic, making it prone to oxidation and nucleophilic attacks, whereas nitriles exhibit stability and participate in cyanoalkylation reactions .
Substituent Effects on Physicochemical Properties
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